N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-urea,monohydrochloride is a synthetic organic compound with potential applications in biochemical and pharmacological research. It belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are known to possess a diverse range of biological activities. This compound is specifically investigated for its activity as a kinase inhibitor, particularly against the FLT3 kinase. [ [] ]
The synthesis of N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-urea,monohydrochloride is described in the paper “Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML." [ [] ] The synthesis involves a multi-step procedure starting from commercially available materials. Key steps include a condensation reaction to form the pyrazolo[3,4-d]pyrimidine core, followed by a series of coupling reactions to introduce the desired substituents.
N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-urea,monohydrochloride comprises a central pyrazolo[3,4-d]pyrimidine core with an isopropyl group attached to the nitrogen at position 1. A phenyl ring at position 3 is further substituted with a urea linkage connected to a 3-trifluoromethylphenyl group. The presence of a hydrogen chloride molecule indicates that the compound exists as a hydrochloride salt. [ [] ]
FLT3 Kinase Inhibition: Studies demonstrate that N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-urea,monohydrochloride exhibits potent inhibitory activity against FLT3 kinase, including various FLT3 mutants associated with acute myeloid leukemia (AML). [ [] ] This finding highlights its potential for further investigation as a therapeutic agent targeting FLT3-driven cancers.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: